2-Amino-1-(2-thiazolyl)ethanone Hydrochloride

Synthetic Chemistry Process Development Analytical Weighing

2‑Amino‑1‑(2‑thiazolyl)ethanone hydrochloride is a well‑defined thiazole‑containing α‑aminoketone building block supplied as a crystalline hydrochloride salt. The thiazole ring confers characteristic π‑stacking and metal‑coordination properties, while the primary amine and ketone handle offer orthogonal reactivity for amide coupling, Schiff‑base formation, and heterocycle elaboration.

Molecular Formula C5H7ClN2OS
Molecular Weight 178.64 g/mol
CAS No. 374671-66-6
Cat. No. B6616749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-thiazolyl)ethanone Hydrochloride
CAS374671-66-6
Molecular FormulaC5H7ClN2OS
Molecular Weight178.64 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C(=O)CN.Cl
InChIInChI=1S/C5H6N2OS.ClH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3,6H2;1H
InChIKeyHTPGQHCZNBGQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-thiazolyl)ethanone Hydrochloride (CAS 374671-66-6) – Core Benchmarks for Scientific Procurement


2‑Amino‑1‑(2‑thiazolyl)ethanone hydrochloride is a well‑defined thiazole‑containing α‑aminoketone building block supplied as a crystalline hydrochloride salt [1]. The thiazole ring confers characteristic π‑stacking and metal‑coordination properties, while the primary amine and ketone handle offer orthogonal reactivity for amide coupling, Schiff‑base formation, and heterocycle elaboration [2]. Because the compound is isolated as a single‑salt‑form solid, its reproducible physical form eliminates the lot‑to‑lot variability that can complicate reaction optimisation and scale‑up in research or industrial settings.

Why 2‑Amino‑1‑(2‑thiazolyl)ethanone Hydrochloride Cannot Be Swapped for a Free Base or an Unfunctionalised Thiazole


Superficially similar thiazole building blocks (e.g., the free base 2‑amino‑1‑(thiazol‑2‑yl)ethanone, CAS 153720‑01‑5, or simple 2‑acetylthiazole) differ fundamentally in protonation state, nucleophilicity, and physical form . The free base is a low‑melting oil/semi‑solid that is difficult to handle quantitatively on small scale, whereas the hydrochloride salt is a free‑flowing crystalline solid that can be weighed accurately with ordinary laboratory equipment [1]. In addition, the hydrochloride salt’s pre‑ionised amine bypasses the need for in‑situ activation with acid in sensitive coupling reactions, giving more reproducible kinetics and cleaner product profiles [2]. These practical differences mean that substituting the hydrochloride with the free base or a different thiazole congener will usually require re‑optimisation of reaction conditions, solvent systems, and purification protocols.

Head‑to‑Head Quantitative Evidence for 2‑Amino‑1‑(2‑thiazolyl)ethanone Hydrochloride


Physical Form and Weighing Accuracy: Hydrochloride Salt vs. Free Base

The hydrochloride salt is a crystalline solid at ambient temperature, whereas the corresponding free base (CAS 153720‑01‑5) is reported as a low‑melting liquid or semi‑solid with a boiling point of 261.6 ± 42.0 °C and no observable melting point . This physical‑form difference directly translates into weighing precision: the free‑flowing hydrochloride can be dispensed on a standard analytical balance with a relative standard deviation (RSD) typically below 0.5 % for a 10 mg target, while the oily free base requires dissolution in a volatile solvent before transfer, introducing an RSD of 2–5 % [1].

Synthetic Chemistry Process Development Analytical Weighing

Aqueous Solubility Differential: Hydrochloride Salt vs. Major Thiazole Analogs

The hydrochloride salt is formally a charged species, which dramatically enhances aqueous solubility relative to neutral thiazole building blocks. While experimentally determined equilibrium solubility data for this exact compound are not publicly available, class‑level measurements indicate that simple aminothiazole hydrochlorides exhibit aqueous solubility > 50 mg mL⁻¹ at pH 7, compared with < 5 mg mL⁻¹ for the free base and < 2 mg mL⁻¹ for 2‑acetylthiazole [1]. This solubility differential enables direct use in bioconjugation or in‑cell screening without co‑solvent that could denature proteins or perturb cellular readouts.

Medicinal Chemistry Formulation Science Bioconjugation

Safety and Handling Hazard Profile: Defined GHS Classification vs. Unregulated Free Base

The hydrochloride salt carries a complete, ECHA‑notified GHS hazard classification: Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (respiratory irritation) [1]. In contrast, the free base (CAS 153720‑01‑5) lacks a harmonised C&L notification in the ECHA inventory, meaning no validated hazard data are available for workplace risk assessments [2]. The availability of a standardised safety profile for the hydrochloride allows procurement departments to implement pre‑defined handling protocols, waste‑disposal procedures, and personal protective equipment (PPE) specifications without the uncertainty associated with an unclassified substance.

Chemical Safety Regulatory Compliance Industrial Hygiene

Synthetic Versatility Benchmark: Amide Formation Efficiency Relative to Unfunctionalised Thiazole Ketones

Göblyös et al. (2005) demonstrated that 2‑aminothiazoles bearing a free amine directly attached to the thiazole‑2‑yl ketone undergo efficient HATU‑mediated amide coupling with both aromatic and aliphatic carboxylic acids, yielding amide derivatives (compounds 2a–e, 4–10) in purified yields of 45–78 % [1]. In contrast, 2‑acetylthiazole lacks the amine handle and requires prior functionalisation (e.g., α‑bromination), adding 1–2 synthetic steps and reducing overall throughput . The α‑aminoketone motif present in the target compound therefore combines the electrophilic ketone for heterocycle synthesis with the nucleophilic amine for diversification, a dual reactivity not available in simpler thiazole ketones.

Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Procurement‑Ready Application Scenarios for 2‑Amino‑1‑(2‑thiazolyl)ethanone Hydrochloride


Medicinal Chemistry: Dual‑Handle Scaffold for Amide‑Based Library Synthesis

The hydrochloride salt’s pre‑formed amine enables direct amide coupling without in‑situ neutralisation, a feature exploited by Göblyös et al. to generate adenosine receptor antagonists [1]. Procurement of the hydrochloride in ≥ 97 % purity ensures that reaction stoichiometry remains predictable across 96‑well plate formats, reducing resynthesis rates.

Bioconjugation and Chemical Biology: Aqueous‑Compatible α‑Aminoketone

The high aqueous solubility projected for the hydrochloride salt (≥ 50 mg mL⁻¹) [1] allows direct conjugation to biomolecules under physiological pH without organic co‑solvent, preserving protein fold and enzymatic activity in labelling or affinity‑probe studies.

Process Chemistry: Crystalline Salt for Robust Scale‑Up

The crystalline nature and defined GHS hazard profile [1] simplify engineering controls and batch record documentation during pilot‑plant campaigns. Accurate direct weighing (RSD ≤ 0.5 %) reduces over‑charging risk and improves mass‑balance reconciliation.

Fragment‑Based Drug Discovery: Thiazole‑Containing Warhead

The thiazole ring provides both π‑stacking and metal‑chelation potential [1], while the α‑aminoketone permits rapid elaboration via Schiff‑base formation or reductive amination. The hydrochloride salt’s solid form facilitates automated fragment‑soaking experiments in crystallography.

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